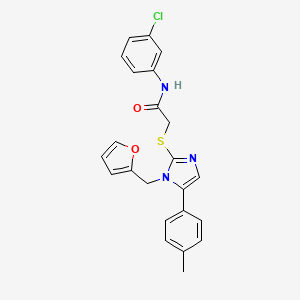

![molecular formula C19H24O3 B2718193 2-[4-(1-Adamantyl)phenoxy]propanoic acid CAS No. 52804-08-7](/img/structure/B2718193.png)

2-[4-(1-Adamantyl)phenoxy]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

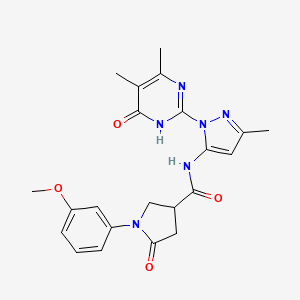

2-[4-(1-Adamantyl)phenoxy]propanoic acid is a chemical compound with the molecular formula C19H24O3 and a molecular weight of 300.39 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for this compound is 1S/C19H24O3/c1-12(18(20)21)22-17-4-2-16(3-5-17)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,12-15H,6-11H2,1H3,(H,20,21) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis

This compound has a predicted melting point of 162.42°C and a predicted boiling point of approximately 446.7°C at 760 mmHg . It has a predicted density of approximately 1.2 g/cm3 and a refractive index of n20D 1.59 .Applications De Recherche Scientifique

Material Science Applications

Polymer Synthesis and Modification "2-[4-(1-Adamantyl)phenoxy]propanoic acid" derivatives have been explored for enhancing the reactivity of molecules towards benzoxazine ring formation, indicating potential applications in developing novel polymers with desirable thermal and thermo-mechanical properties. Such advancements suggest a pathway towards sustainable alternatives in materials science, leveraging renewable resources for polymer synthesis (Acerina Trejo-Machin et al., 2017).

High-Performance Polyimides Studies have also focused on the synthesis and characterization of polyamide-imides containing adamantyl groups, showcasing the preparation of materials with excellent solubility, thermal stability, and mechanical strength. These findings underscore the adamantyl derivatives' utility in creating high-performance materials suitable for a variety of applications (D. Liaw & Been-Yang Liaw, 2001).

Biological and Chemical Studies

Antimicrobial Activity Research into the antimicrobial properties of "2-[4-(1-Adamantyl)phenoxy]propanoic acid" derivatives has demonstrated significant activity, highlighting the potential of these compounds in medical and pharmaceutical applications. The structure-activity relationship studies provide insights into designing more effective antimicrobial agents (Y. V. Korotkii et al., 2009).

Retinoic Acid Receptor Subtypes Investigations into ligands for retinoic acid receptor subtypes have identified the adamantylphenyl moiety as a potent pharmacophore, replacing naturally occurring structures in retinoic acid. These studies pave the way for developing new therapeutic agents with improved selectivity and efficacy for treating conditions mediated by retinoic acid receptors (B. Charpentier et al., 1995).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-[4-(1-adamantyl)phenoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-12(18(20)21)22-17-4-2-16(3-5-17)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,12-15H,6-11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABFCYXGNGRLDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(1-Adamantyl)phenoxy]propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl N-[4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]phenyl]carbamate](/img/structure/B2718118.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-oxochromene-3-carboxamide](/img/structure/B2718120.png)

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2718126.png)

![1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid](/img/structure/B2718128.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2718130.png)